N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide
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Overview
Description
N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide is a complex organic compound characterized by multiple functional groups, including amine and thioxomethyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide involves multiple steps, starting from the functionalization of a benzamide core. Typically, the synthetic route may include:
Initial Formation: : Reacting isopropyl-substituted aniline with an intermediate compound to introduce the phenylamino group.
Thioxomethyl Addition: : Introducing a thioxomethyl group using reagents like Lawesson's reagent or phosphorus pentasulfide.
Final Coupling: : Coupling the intermediate with a benzoyl chloride derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of such a complex compound may utilize continuous flow reactors for efficiency and control over reaction conditions. Optimization of catalysts, solvents, and temperature ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically altering the thioxomethyl group.
Reduction: : Selective reduction of the nitro group, if present, can lead to the formation of amines.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the phenyl rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation or using sodium borohydride.
Substitution: : Halogens or nucleophiles under suitable conditions.
Major Products Formed
Products of these reactions vary but commonly include modified aromatic compounds, potentially forming different amine derivatives or altered sulfur-containing groups.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Studied for its potential role in biological systems, possibly influencing enzyme activities or cellular processes.
Medicine
May have applications in drug discovery, acting as a lead compound or pharmacophore for new therapeutic agents.
Industry
Could be used in the development of advanced materials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide exerts its effects is multifaceted:
Molecular Targets: : Potentially targets specific enzymes or receptors in biological systems.
Pathways Involved: : Interacts with biochemical pathways involving sulfur metabolism or aromatic compound transformations.
Comparison with Similar Compounds
Similar Compounds
N-(phenylamino)thioxomethylbenzamide
N-(4-(methylphenylamino)thioxomethyl)benzamide
Unique Attributes
N-(((4-((Isopropyl)phenylamino)phenyl)amino)thioxomethyl)benzamide stands out due to its unique substitution pattern, offering distinct reactivity and interaction profiles compared to its analogs.
Conclusion
This compound presents a fascinating subject for chemical study and potential application across various scientific disciplines. Its intricate structure and diverse reactivity make it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
N-[[4-(N-propan-2-ylanilino)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-17(2)26(20-11-7-4-8-12-20)21-15-13-19(14-16-21)24-23(28)25-22(27)18-9-5-3-6-10-18/h3-17H,1-2H3,(H2,24,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHWAMNVXINXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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